molecular formula C19H25N7 B6439096 4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine CAS No. 2549052-73-3

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

Cat. No. B6439096
CAS RN: 2549052-73-3
M. Wt: 351.4 g/mol
InChI Key: RUNMBGAARLWHQW-UHFFFAOYSA-N
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Description

The compound “4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a fused ring system consisting of an imidazole ring and a pyridine ring . This core is linked to a piperazine ring via a methylene bridge. The piperazine ring is further linked to a trimethylpyrimidin-2-amine group . Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .

Future Directions

The future directions for research on “4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine” could include exploring its potential medicinal applications, given the known biological activities of imidazo[1,2-a]pyridines . Further studies could also focus on developing more efficient synthesis methods and investigating its mechanism of action.

Mechanism of Action

Target of Action

The compound “4-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been found to inhibit cholinesterase enzymes, which play a crucial role in the symptomatic treatment of Alzheimer’s disease . They also show inhibitory activity against P. aeruginosa .

Mode of Action

The compound interacts with its targets, such as cholinesterase enzymes, through important binding interactions . These interactions can lead to the inhibition of these enzymes, thereby affecting their function .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of cholinesterase enzymes can impact the cholinergic system, which plays a crucial role in memory and cognition . This can have downstream effects on the symptoms of diseases like Alzheimer’s .

Pharmacokinetics

Imidazole derivatives are known to be highly soluble in water and other polar solvents , which can influence their bioavailability.

Result of Action

The result of the compound’s action can vary depending on its specific targets. For instance, the inhibition of cholinesterase enzymes can lead to an increase in the concentration of acetylcholine in the brain, which can help alleviate the symptoms of Alzheimer’s disease . Additionally, the compound’s inhibitory activity against P. aeruginosa can lead to antimicrobial effects .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances in the environment can potentially interact with the compound and affect its efficacy .

properties

IUPAC Name

4-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7/c1-15-12-18(22-19(20-15)23(2)3)25-10-8-24(9-11-25)13-16-14-26-7-5-4-6-17(26)21-16/h4-7,12,14H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNMBGAARLWHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

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